塔普罗斯汀钠
描述
科学研究应用
Taprostene sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostacyclin analogues and their chemical properties.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular conditions.
作用机制
Target of Action
Taprostene sodium primarily targets the Prostacyclin I2 (PGI2) receptor . The PGI2 receptor is part of the prostaglandin family of biologically active compounds, which play a crucial role in various pathological and physiological processes .
Mode of Action
Taprostene sodium acts as a partial agonist at the PGI2 receptors This interaction results in a variety of physiological changes, including potent vasodilation activity and inhibition of platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by taprostene sodium is the prostacyclin pathway. Prostacyclin is biosynthesized from arachidonic acid via cyclooxygenase enzymes . Taprostene sodium, being a prostacyclin analogue, inhibits a common biochemical pathway of platelet aggregation, protecting against a variety of stimuli of platelet activation .
Result of Action
The molecular and cellular effects of taprostene sodium’s action primarily involve the cardiovascular system. Its interaction with the PGI2 receptors leads to vasodilation and inhibition of platelet aggregation . This can have significant effects on blood flow and clotting, potentially benefiting conditions like peripheral arterial disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of taprostene sodium Factors such as temperature, pH, and the presence of other substances can affect the drug’s stability and its interaction with its target receptors. It’s also worth noting that individual patient factors, such as age, sex, health status, and genetic factors, can also influence a drug’s action .
生化分析
Biochemical Properties
Taprostene sodium salt plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to increase cyclic adenosine monophosphate (cAMP) expression in human bronchial epithelial cells . As a prostacyclin analog, Taprostene sodium salt inhibits platelet aggregation by interacting with platelet receptors and preventing the activation of the platelet aggregation pathway . Additionally, it has been shown to exert partial agonistic activity at IP receptors, which are involved in vasodilation and inhibition of platelet aggregation .
Cellular Effects
Taprostene sodium salt influences various types of cells and cellular processes. It has been studied for its effects on platelet function, erythrocyte function, and cardiovascular, pulmonary, and renal disturbances . In human bronchial epithelial cells, Taprostene sodium salt increases cAMP expression, which plays a crucial role in cell signaling pathways . It also affects endothelial cells by inhibiting PMN-endothelial interaction, reducing vasocontraction, and preventing endothelial dysfunction . These cellular effects highlight the compound’s potential in modulating cell function and influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Taprostene sodium salt involves its interaction with IP receptors, leading to increased cAMP levels . This interaction results in the inhibition of platelet aggregation and vasodilation. Taprostene sodium salt binds to the IP receptors on the surface of platelets and endothelial cells, preventing the activation of the platelet aggregation pathway and promoting vasodilation . Additionally, it has been shown to inhibit PMN-endothelial interaction, reducing vasocontraction and preventing endothelial dysfunction . These molecular interactions highlight the compound’s ability to modulate cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Taprostene sodium salt have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Taprostene sodium salt has been found to be chemically and metabolically stable, making it suitable for long-term studies . Its stability allows for consistent results in in vitro and in vivo studies, providing valuable insights into its long-term effects on cellular function. The compound’s ability to inhibit platelet aggregation and vasodilation has been observed to persist over extended periods, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of Taprostene sodium salt vary with different dosages in animal models. Studies have shown that at lower dosages, Taprostene sodium salt effectively inhibits platelet aggregation and promotes vasodilation without causing significant adverse effects . At higher dosages, the compound may exhibit toxic or adverse effects, including potential impacts on cardiovascular and renal function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
Taprostene sodium salt is involved in various metabolic pathways, including those related to prostacyclin and platelet aggregation . It interacts with enzymes such as cyclooxygenase (COX) and prostacyclin synthase, which are involved in the biosynthesis of prostacyclin from arachidonic acid . By modulating these metabolic pathways, Taprostene sodium salt influences the levels of metabolites and metabolic flux, contributing to its biochemical and cellular effects.
Transport and Distribution
The transport and distribution of Taprostene sodium salt within cells and tissues involve interactions with transporters and binding proteins. The compound is known to increase cAMP expression in human bronchial epithelial cells, indicating its ability to be transported into cells and exert its effects intracellularly . Additionally, Taprostene sodium salt’s interaction with IP receptors on the surface of platelets and endothelial cells suggests its distribution within the cardiovascular system . These interactions highlight the compound’s ability to be transported and distributed within cells and tissues, contributing to its overall effects.
Subcellular Localization
Taprostene sodium salt’s subcellular localization plays a crucial role in its activity and function. The compound’s interaction with IP receptors on the surface of platelets and endothelial cells indicates its localization at the cell membrane . Additionally, its ability to increase cAMP expression in human bronchial epithelial cells suggests its presence within the cytoplasm . These subcellular localizations highlight the compound’s ability to interact with specific cellular compartments and exert its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Taprostene sodium salt involves multiple steps, starting with the preparation of the cyclopentane core and subsequent functionalization to introduce the cyclohexyl and benzoate groups. The key steps include:
- Formation of the cyclopentane core through cyclization reactions.
- Introduction of the cyclohexyl group via hydroxypropenylation.
- Functionalization with benzoate through esterification reactions.
Industrial Production Methods: Industrial production of Taprostene sodium salt typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Types of Reactions:
Oxidation: Taprostene sodium salt can undergo oxidation reactions, particularly at the hydroxy groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the cyclopentane ring to single bonds, altering the compound’s structure.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclopentane derivatives.
Substitution: Formation of substituted benzoate derivatives.
相似化合物的比较
Iloprost: Another prostacyclin analogue with similar vasodilatory and anti-platelet aggregation properties.
Treprostinil: Used in the treatment of pulmonary arterial hypertension, sharing similar mechanisms of action.
Beraprost: An orally active prostacyclin analogue with applications in cardiovascular diseases.
Uniqueness of Taprostene Sodium Salt: Taprostene sodium salt is unique due to its chemical stability and selective activation of the IP receptor without affecting other prostaglandin receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
sodium;3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5.Na/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28;/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28);/q;+1/p-1/b10-9+,18-12-;/t19-,20-,21-,22-,23+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQVOJYDUCZQEQ-REHYUDDHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)[O-])O3)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)[O-])/O3)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87440-45-7 | |
Record name | Taprostene sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087440457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taprostene sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAPROSTENE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M078713KZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the primary finding of the PARTNER study regarding the efficacy of Taprostene sodium in treating CLI?
A1: The PARTNER study, while encompassing a reasonable sample size, did not demonstrate a statistically significant benefit of intravenous Taprostene sodium over a placebo in treating CLI []. This conclusion stems from the analysis of primary endpoints, including pain relief, ulcer healing response after the four-week infusion period, and amputation rates at six months follow-up. While a higher percentage of patients in the Taprostene group avoided amputation (43% vs. 38% in the placebo group), this difference was not statistically significant []. The study authors suggest several potential reasons for this outcome, including a higher prevalence of PAD risk factors like hypertension, diabetes, and smoking in the Taprostene group, as well as the known reduced response to antiplatelet agents in women, who were more prevalent in the active treatment arm [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。